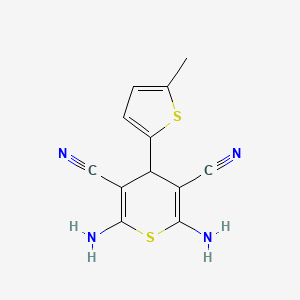

2,6-diamino-4-(5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

Overview

Description

Synthesis Analysis

The synthesis of 2,6-diamino-4-(5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile and its derivatives can be efficiently achieved through a one-pot, four-component procedure. This process involves a reaction between primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework (MOF) catalyst. The catalyst is synthesized through anchoring FeCl3 on CoFe2O4 magnetic nanoparticles' surface, followed by the formation of MOF structure using 2-aminoterephthalic acid and modification with ethylenediamine (ED) (Moghaddam et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed using various techniques. The use of X-ray crystallography has been particularly crucial in determining the structure of the final products, providing detailed insights into the molecular conformation and spatial arrangement of atoms within the compound (Dyachenko & Dyachenko, 2008).

Scientific Research Applications

Synthesis and Chemical Reactivity

Recyclization and cyclization reactions are pivotal in the exploration of 2,6-diamino-4-(5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile derivatives, leading to the creation of novel compounds with potential applications in material science and pharmaceuticals. Dyachenko and Rylskaya (2013) described the recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine, resulting in the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles, showcasing the chemical flexibility and reactivity of these compounds Dyachenko & Rylskaya, 2013. Similarly, Matrosova et al. (1991) reported on the interaction of 2-thienylidene derivatives of malononitrile and cyanothio-acetamide with methylene active nitriles, further emphasizing the compound's role in synthesizing heterocyclic structures Matrosova et al., 1991.

Catalytic Applications and Material Science

The compound and its derivatives have been explored for their catalytic applications, particularly in the synthesis of other complex molecules. Moghaddam et al. (2022) detailed an efficient one-pot, four-component procedure for the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives, using magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework catalyst. This approach not only highlights the compound's role in synthetic chemistry but also its potential integration into advanced material science applications Moghaddam et al., 2022.

Heterocyclic Chemistry and Drug Discovery

In drug discovery and heterocyclic chemistry, derivatives of 2,6-diamino-4-(5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile serve as key intermediates for synthesizing compounds with potential biological activities. Boschelli et al. (2005) discussed the synthesis of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, highlighting their inhibitory activity against Src kinase, an enzyme involved in the regulation of cell growth and division. This research suggests the compound's derivatives could be foundational in developing new therapeutic agents Boschelli et al., 2005.

properties

IUPAC Name |

2,6-diamino-4-(5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S2/c1-6-2-3-9(17-6)10-7(4-13)11(15)18-12(16)8(10)5-14/h2-3,10H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLFSJQIQHXQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)

![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)

![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)

![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)

![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)

![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)